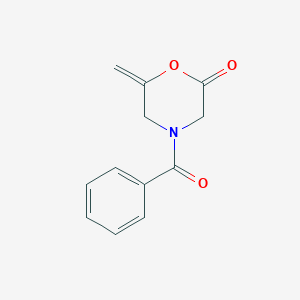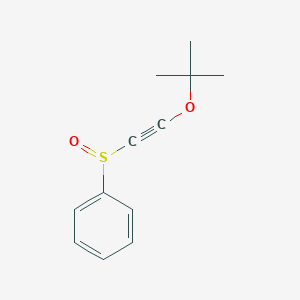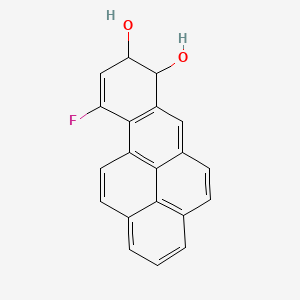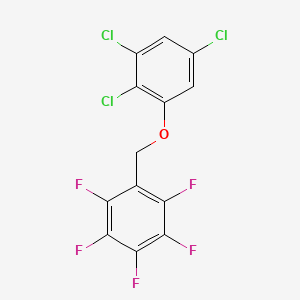
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes both fluorine and chlorine atoms attached to a benzene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- typically involves a multi-step process. One common method includes the halogenation of a benzene derivative followed by the introduction of the trichlorophenoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to manage the reactivity of the halogens. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form specific bonds with these targets, influencing their activity and pathways. This interaction can lead to changes in cellular processes, which are the basis for its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness
What sets Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- apart from these similar compounds is the presence of both fluorine and chlorine atoms, which impart unique reactivity and stability. This dual halogenation makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
| 87002-05-9 | |
Molekularformel |
C13H4Cl3F5O |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[(2,3,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-4-1-6(15)8(16)7(2-4)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
InChI-Schlüssel |
PNCWRXHBYOYTRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


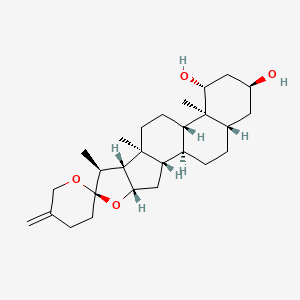
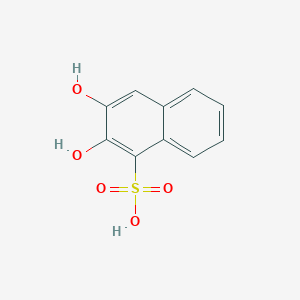

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

